molecular formula C13H12FNO3S B2415801 (5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 477857-21-9

(5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B2415801
CAS RN: 477857-21-9
M. Wt: 281.3
InChI Key: QEQXKWIKNSHKSE-DHZHZOJOSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C13H12FNO3S . It has a molecular weight of 281.3 . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.3 . Other physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.

Scientific Research Applications

Antimicrobial Activity

The thiazolidine-2,4-dione scaffold, to which (5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione belongs, has been the foundation for synthesizing compounds with promising antimicrobial activities. A study synthesized a series of compounds, revealing potent activity against gram-positive bacteria and significant antifungal activity, highlighting the potential of thiazolidine-2,4-dione derivatives in antimicrobial drug development (Prakash et al., 2011).

Corrosion Inhibition

Thiazolidine-2,4-dione derivatives have also been explored for their role in corrosion inhibition. Research demonstrated that certain thiazolidine-2,4-dione derivatives effectively inhibit mild steel corrosion in acidic conditions, suggesting their utility in industrial applications to protect metals from corrosion (Yadav et al., 2015).

Cancer Inhibitory Activity

Studies have synthesized and evaluated thiazolidine-2,4-dione derivatives for their anticancer activity. These compounds have shown promising results against various cancer cell lines, providing a foundation for further development and optimization of cancer inhibitory agents (Li Zi-cheng, 2013).

Dual Signaling Pathway Inhibition

Research has identified a thiazolidine-2,4-dione derivative as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, demonstrating its potential as a lead compound for developing new anticancer agents (Li et al., 2010).

properties

IUPAC Name

(5E)-5-[[4-(3-fluoropropoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c14-6-1-7-18-10-4-2-9(3-5-10)8-11-12(16)15-13(17)19-11/h2-5,8H,1,6-7H2,(H,15,16,17)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQXKWIKNSHKSE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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